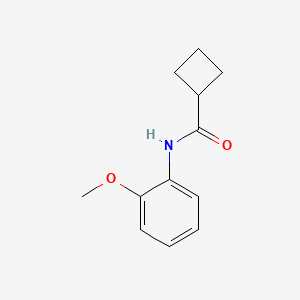![molecular formula C19H16N4O3 B7477986 [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate, also known as KGP94, is a novel compound that has been synthesized for its potential use in scientific research. KGP94 is a derivative of pyrazinecarboxamide and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is essential for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is its relatively low toxicity, which makes it a promising candidate for further investigation in animal models and potentially in humans. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its efficacy in animal models and potentially in humans. Other potential future directions include investigating its potential as an anti-inflammatory or antioxidant agent, as well as its ability to modulate the immune system. Additionally, further studies are needed to investigate the exact mechanism of action of this compound and to identify potential targets for its use in scientific research.
Synthesemethoden
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-phenylaniline with ethyl acetoacetate to form 2-(2-phenylanilino)ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 2-(2-phenylanilino)ethyl hydrazinecarboxylate, which is subsequently reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit a range of potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer therapy.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18-17(21-10-11-22-18)19(25)26-12-16(24)23-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUVQNVVXLWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)


![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)


![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)